molecular formula C16H24O3 B1587629 Methyl 2-(octyloxy)benzoate CAS No. 255062-85-2

Methyl 2-(octyloxy)benzoate

Cat. No. B1587629
M. Wt: 264.36 g/mol
InChI Key: PRDWTSMKTQTWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(octyloxy)benzoate” is a chemical compound with the molecular formula C16H24O3 . It is used for research and development purposes . It is related to “Methyl benzoate”, which is an ester with the chemical formula C6H5COOCH3 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(octyloxy)benzoate” consists of 16 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms . The structure is related to “Methyl benzoate”, which has a structure of C6H5−C(=O)−O−CH3 .

Safety And Hazards

“Methyl 2-(octyloxy)benzoate” is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of fire, dry chemical, carbon dioxide, or chemical foam should be used .

Future Directions

“Methyl 2-(octyloxy)benzoate” is currently in stock and available for research purposes . Future directions for this compound could involve further exploration of its properties and potential applications in various fields of research.

properties

IUPAC Name

methyl 2-octoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18-2/h8-9,11-12H,3-7,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDWTSMKTQTWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400660
Record name Methyl 2-octoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(octyloxy)benzoate

CAS RN

255062-85-2
Record name Methyl 2-octoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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